molecular formula C7H15ClO B13209202 1-Chloro-5-methoxy-3-methylpentane

1-Chloro-5-methoxy-3-methylpentane

Cat. No.: B13209202
M. Wt: 150.64 g/mol
InChI Key: KQYSULUXKQKSOF-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-3-methylpentane is an organic compound with the molecular formula C7H15ClO It is a derivative of pentane, featuring a chlorine atom and a methoxy group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-3-methylpentane can be synthesized through several methods. One common approach involves the chlorination of 5-methoxy-3-methylpentane using a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-methoxy-3-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 5-methoxy-3-methylpentanol.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 5-methoxy-3-methylpentane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: 5-Methoxy-3-methylpentanol.

    Oxidation: 5-Methoxy-3-methylpentanal or 5-methoxy-3-methylpentanoic acid.

    Reduction: 5-Methoxy-3-methylpentane.

Scientific Research Applications

1-Chloro-5-methoxy-3-methylpentane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of halogenated compounds with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-5-methoxy-3-methylpentane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions are facilitated by specific enzymes or catalysts, depending on the context of the application.

Comparison with Similar Compounds

    1-Chloro-3-methylpentane: Similar structure but lacks the methoxy group.

    1-Chloro-5-methoxypentane: Similar structure but lacks the methyl group.

    3-Chloro-5-methoxyhexane: Similar structure but has an additional carbon atom in the chain.

Uniqueness: 1-Chloro-5-methoxy-3-methylpentane is unique due to the presence of both a chlorine atom and a methoxy group on the same carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-5-methoxy-3-methylpentane

InChI

InChI=1S/C7H15ClO/c1-7(3-5-8)4-6-9-2/h7H,3-6H2,1-2H3

InChI Key

KQYSULUXKQKSOF-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)CCCl

Origin of Product

United States

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